3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride
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Overview
Description
3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of acid catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process typically starts with the preparation of intermediate compounds, followed by cyclization and subsequent purification steps. The use of advanced techniques such as chromatography and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule .
Scientific Research Applications
3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
3,9-Diazaspiro[5.5]undecane: This compound features two nitrogen atoms in the spirocyclic structure and has been studied for its activity as a γ-aminobutyric acid type A receptor antagonist.
Uniqueness
3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the MmpL3 protein, highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
3-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-1-3-11(4-2-9)5-7-12-8-6-11;/h9,12H,1-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPIYRMODYTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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